8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a member of the triazolopyridine family, characterized by the presence of a triazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to yield the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. .
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties
Biological Research: It is used as a tool compound in biological studies to understand the role of triazolopyridine derivatives in various biochemical pathways
Mechanism of Action
The mechanism of action of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine rings. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-2-methoxy-1,5-naphthyridine
- 8-Bromo-2-chloro-6-fluoro-quinazoline
- 8-Bromo-2-chloroquinoxaline
- 8-Bromo-2-methylimidazo[1,2-a]pyridine
Uniqueness
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and chlorine atoms on the triazolopyridine scaffold. This dual halogenation can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
8-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNTVUDJPRNUME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235737 |
Source
|
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-08-8 |
Source
|
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601235737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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